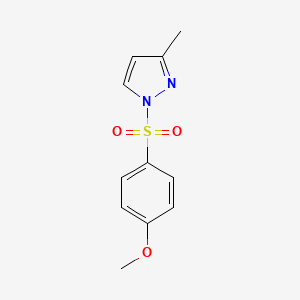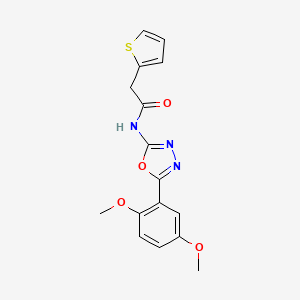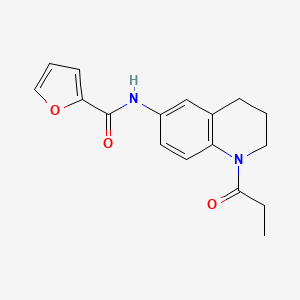![molecular formula C15H25N5O2S B2899309 N,6-dimethyl-N-[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]pyrimidin-4-amine CAS No. 2201356-70-7](/img/structure/B2899309.png)
N,6-dimethyl-N-[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,6-dimethyl-N-[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]pyrimidin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a kinase inhibitor that has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
N,6-dimethyl-N-[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]pyrimidin-4-amine works by inhibiting specific kinases that are involved in the growth and proliferation of cancer cells. This compound targets the ATP-binding site of these kinases, which leads to the inhibition of their activity. This, in turn, leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific kinases. It has also been found to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N,6-dimethyl-N-[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]pyrimidin-4-amine is its specificity towards specific kinases. This makes it a valuable tool for studying the role of these kinases in various cellular processes. However, one of the major limitations of this compound is its toxicity. This compound has been found to be toxic to normal cells at high concentrations, which limits its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N,6-dimethyl-N-[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]pyrimidin-4-amine. One of the major directions is the development of more specific and less toxic derivatives of this compound. Another direction is the study of the role of specific kinases in various diseases, such as cancer and inflammatory diseases. Additionally, the use of this compound in combination with other drugs for the treatment of various diseases is another potential direction for future research.
Métodos De Síntesis
The synthesis of N,6-dimethyl-N-[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]pyrimidin-4-amine is a complex process that involves several steps. The initial step involves the reaction of 4-aminopyrimidine with 1-bromo-3-chloropropane, which leads to the formation of 4-(3-chloropropyl)amino-pyrimidine. The next step involves the reaction of 4-(3-chloropropyl)amino-pyrimidine with N-methylpiperazine, which leads to the formation of N-methyl-N-(4-(3-chloropropyl)amino)pyrimidin-4-amine. The final step involves the reaction of N-methyl-N-(4-(3-chloropropyl)amino)pyrimidin-4-amine with pyrrolidine-1-sulfonyl chloride, which leads to the formation of this compound.
Aplicaciones Científicas De Investigación
N,6-dimethyl-N-[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]pyrimidin-4-amine has been extensively studied for its potential applications in various fields. One of the major applications of this compound is in the field of cancer research. It has been found that this compound can inhibit the growth of cancer cells by targeting specific kinases that are involved in the growth and proliferation of cancer cells.
Propiedades
IUPAC Name |
N,6-dimethyl-N-(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O2S/c1-13-11-15(17-12-16-13)18(2)14-5-9-20(10-6-14)23(21,22)19-7-3-4-8-19/h11-12,14H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCUYEFMJSSUFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N(C)C2CCN(CC2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-(thiophen-2-yl)benzamide](/img/structure/B2899228.png)
![3-((6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl)benzonitrile](/img/structure/B2899230.png)
![5-(4-fluorobenzyl)-3-(4-methoxyphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2899233.png)
![5-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2899234.png)

![N-[(cyclopropylcarbonyl)oxy]-N-{(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylene}amine](/img/structure/B2899238.png)
![N-(4-methoxyphenethyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2899240.png)
![1-(4-Chlorophenyl)sulfonyl-2-[(2,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2899242.png)


![2,3-Dihydro-1,4-benzodioxin-5-yl-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2899247.png)
![Tert-butyl N-[(3-piperidin-3-yl-1H-1,2,4-triazol-5-yl)methyl]carbamate](/img/structure/B2899248.png)